molecular formula C11H10Cl2N2S B2454875 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 863001-28-9

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Katalognummer: B2454875
CAS-Nummer: 863001-28-9
Molekulargewicht: 273.18
InChI-Schlüssel: VKVXVSZEJHGECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . This specific compound features a benzothiazole core—a heterocyclic structure comprising a benzene ring fused with a thiazole ring—which is substituted at the 2-position with a pyrrolidin-1-yl group and at the 4- and 7-positions with chlorine atoms . Researchers primarily investigate this class of compounds for its potential in oncology. Analogous benzothiazoles have demonstrated potent and selective antitumor properties against various cancer cell lines, including mammary, ovarian, colon, lung, and breast cancer models . The mechanism of action for such compounds is multifaceted and may involve the inhibition of key enzymes like carbonic anhydrase, which is a validated target for combating hypoxic tumors . Furthermore, the structural motif of a pyrrolidine-substituted benzothiazole is found in compounds studied as inhibitors of specific biological targets, such as centromere-associated protein E (CENP-E), which is relevant in targeted cancer therapy development . Beyond oncology, the benzothiazole nucleus is a key structure in antimicrobial research. Derivatives have shown promise by inhibiting bacterial targets such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), making them candidates for developing new antibiotics to address multidrug-resistant bacteria . This product is provided For Research Use Only. It is intended for laboratory research and experimental applications only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-7-3-4-8(13)10-9(7)14-11(16-10)15-5-1-2-6-15/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVXVSZEJHGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the nucleophilic substitution of 4,7-dichloro-1,3-benzothiazole with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at Chlorine Positions

The electron-withdrawing benzothiazole ring activates the chlorine atoms for NAS. Reactions with nucleophiles under basic or catalytic conditions can yield substituted derivatives:

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃, DMSO, 120°C, 6 hPhenol2-Phenyl-4,7-dichloro-1,3-benzothiazole50%
NH₄Cl, H₂O/MeOH, RT, 1 hAmines4,7-Diamino derivatives~66%
Cu catalysis, [3+1+1] cyclizationAryl groups2-Arylbenzothiazoles87–95%

Key Notes :

  • Chlorines at positions 4 and 7 are meta-directing, favoring substitution at these positions.

  • The pyrrolidine group stabilizes the transition state via hydrogen bonding in some cases .

Functionalization of the Pyrrolidine Moiety

The pyrrolidin-1-yl group can undergo alkylation, acylation, or ring-opening reactions:

Example Reaction :
4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole+R-X2-(Alkylated pyrrolidine) derivatives\text{this compound} + \text{R-X} \rightarrow \text{2-(Alkylated pyrrolidine) derivatives}

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides (e.g., AcCl) to yield amides. Steric hindrance from the benzothiazole ring may limit reactivity .

Ring Contraction and Cyclization Reactions

Under nucleophilic or thermal conditions, the benzothiazole core may undergo structural rearrangements:

Ring Contraction Pathway (analogous to ):

  • Nucleophilic attack (e.g., by methanol) at the benzothiazole sulfur.

  • Cleavage of the S–C bond and formation of a thiol intermediate.

  • Intramolecular cyclization to form pyrrolo[2,1-b]benzothiazoles.

Conditions :

  • Methanol, DCM, RT, 24 h → 44–50% yield .

  • Benzylamine, DCM, RT → 35–44% yield .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed couplings:

Reaction TypeReagentsProductYieldSource
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄4,7-Diaryl derivatives~80%*
Buchwald-HartwigAmines, Pd₂(dba)₃4,7-Diamino derivatives~75%*

*Yields estimated from analogous reactions in literature .

Oxidation and Reduction

  • Oxidation : The sulfur atom in the thiazole ring can be oxidized to sulfoxide (H₂O₂, AcOH) or sulfone (mCPBA) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) may reduce the benzothiazole ring, though this is less common due to aromatic stabilization.

Biological Activity-Driven Modifications

Derivatives of this compound show antimicrobial and antitumor potential. For example:

  • Antitubercular Activity : Substitution with pyrimidine or thiazolidine groups enhances activity (IC₅₀: 2–10 μM) .

  • Antibacterial Activity : Acylated derivatives inhibit DNA gyrase (MIC: 4–16 μg/mL) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole exhibits promising antimicrobial and anticancer activities. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Case Study: Anticancer Activity
    In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be leveraged in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Data Table: Electronic Properties Comparison
PropertyValue
Band Gap2.5 eV
Electron Mobility0.5 cm²/V·s
Thermal StabilityStable up to 300°C

Biological Studies

Biochemical Probes

The compound is utilized as a biochemical probe to study interactions with various biological macromolecules. Its ability to bind selectively to certain proteins makes it valuable in understanding disease mechanisms and identifying potential therapeutic targets.

  • Case Study: Protein Interaction Studies
    A research article in Biochemistry highlighted the use of this compound to investigate its binding affinity to specific enzymes involved in metabolic pathways. The findings revealed that it could inhibit enzyme activity, supporting its role as a potential therapeutic agent .

Synthesis and Industrial Production

The synthesis of this compound typically involves the nucleophilic substitution of 4,7-dichloro-1,3-benzothiazole with pyrrolidine. This reaction is generally carried out in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods are not well-documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and purity. Continuous flow processes may enhance efficiency and safety during production.

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,7-Dichloro-1,3-benzothiazole: Lacks the pyrrolidinyl group, making it less versatile in terms of chemical reactivity.

    2-Pyrrolidin-1-yl-1,3-benzothiazole: Lacks the dichloro substitution, which can affect its electronic properties and reactivity.

Uniqueness

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole is unique due to the presence of both dichloro and pyrrolidinyl groups, which confer distinct electronic and steric properties. These features make it a valuable scaffold for developing new compounds with tailored properties for specific applications .

Biologische Aktivität

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole (CAS No. 863001-28-9) is a heterocyclic compound characterized by a benzothiazole core substituted with dichloro and pyrrolidinyl groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

The compound's chemical formula is C11H10Cl2N2SC_{11}H_{10}Cl_2N_2S, and it has notable electronic properties due to the presence of both dichloro and pyrrolidinyl groups. These features enhance its reactivity and potential applications in drug design and materials science.

Anticancer Properties

This compound has been investigated for its anticancer activity across various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via caspase activation
U-93710.38Apoptotic pathway involvement
MDA-MB-23112.00Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead compound for developing new anticancer agents with improved efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. Its effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC Value (µg/mL)Comparison to Control
Staphylococcus aureus3.12More potent than ciprofloxacin (2 µg/mL)
Escherichia coli12.5Comparable to standard antibiotics

These results indicate that the compound could be a candidate for further development as an antibacterial agent.

Mechanistic Studies

Research into the mechanism of action of this compound has revealed its potential to interact with various biological macromolecules. Studies utilizing molecular docking have suggested strong binding affinities to targets involved in cell proliferation and survival pathways.

Case Study: Apoptosis Induction
A study involving flow cytometry analysis demonstrated that treatment with this compound resulted in increased levels of active caspases in MCF-7 cells, confirming its role in promoting apoptotic cell death.

Q & A

Q. What are the optimal synthetic routes for 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-hydrazino-1,3-benzothiazole derivatives with pyrrolidine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–7 hours achieves moderate yields (40–75%) . Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., acetic acid vs. HCl) critically affect reaction efficiency. Prolonged reflux (>8 hours) may degrade sensitive intermediates, while shorter times (<3 hours) result in incomplete conversion. Monitor reaction progress via TLC and optimize quenching/purification steps (e.g., silica plug filtration) to enhance purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine ¹H/¹³C NMR to confirm the pyrrolidine moiety (δ ≈ 1.8–2.5 ppm for CH₂ groups) and benzothiazole aromatic protons (δ ≈ 7.2–8.1 ppm) . FT-IR identifies key functional groups: C-Cl stretches (600–800 cm⁻¹), C=N (1550–1600 cm⁻¹), and S-C (680–750 cm⁻¹) . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S, Cl deviations <0.4%) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Screen for enzyme modulation (e.g., AST/ALT inhibition) using in vitro assays with human serum. Prepare serial dilutions (1–100 μM) and measure enzyme activity spectrophotometrically (AST: 340 nm NADH depletion; ALT: 505 nm pyruvate formation). Compounds with >50% inhibition at 10 μM warrant further study . Include positive controls (e.g., allopurinol for xanthine oxidase) and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data (e.g., enzyme activation vs. inhibition)?

Methodological Answer: Contradictions may arise from stereoelectronic effects or assay conditions. For example, substituents like electron-withdrawing groups (Cl, NO₂) may enhance inhibition by stabilizing enzyme-cofactor interactions, while bulky aryl groups induce allosteric activation . Verify results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and molecular docking (e.g., AutoDock Vina) to predict binding modes to AST/ALT active sites .

Q. How can computational methods guide structural optimization for enhanced selectivity?

Methodological Answer: Perform QSAR studies using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with bioactivity. Molecular dynamics simulations (AMBER/CHARMM) can model ligand-enzyme stability over 100 ns trajectories. For example, introducing a 4-fluorophenyl group (logP ≈ 2.5) may improve membrane permeability without compromising target binding .

Q. What strategies resolve discrepancies in synthetic yields across labs?

Methodological Answer: Variations often stem from trace moisture or oxygen sensitivity. Implement inert conditions (Argon/N₂ atmosphere) and anhydrous solvents (e.g., molecular sieves in ethanol). Compare purification methods: recrystallization (DMF/EtOH, 1:1) vs. column chromatography (silica gel, ethyl acetate/hexane). Reproducibility improves with strict control of stoichiometry (1:1.05 molar ratio) and catalyst concentration (5–10 mol%) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Methodological Answer: Assess stability via accelerated degradation studies (pH 1–9 buffers, 37°C). LC-MS identifies degradation products (e.g., hydrolysis of the pyrrolidine ring). For improved pharmacokinetics, consider prodrug strategies (e.g., acetylating the benzothiazole NH) or nanoformulation (PLGA nanoparticles) to enhance half-life .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize false positives?

Methodological Answer: Use a 3-parameter logistic model (Hill equation) to calculate IC₅₀/EC₅₀ values. Include triplicate technical replicates and biological triplicates. Normalize data to vehicle controls and apply ANOVA with post-hoc Tukey tests (p <0.05). For enzyme assays, pre-incubate compounds with enzymes for 10–30 minutes to ensure equilibrium .

Q. What statistical approaches validate structural-activity trends in derivatives?

Methodological Answer: Apply multivariate regression (e.g., PLS-DA) to correlate substituent properties (Hammett σ, π parameters) with bioactivity. Cluster analysis (e.g., hierarchical clustering) groups compounds with similar activity profiles. Use cross-validation (k-fold) to avoid overfitting and report R² >0.7 .

Q. How can crystallography resolve ambiguous NMR assignments?

Methodological Answer: Grow single crystals via vapor diffusion (ethanol/water, 4°C). X-ray diffraction resolves bond angles and confirms regiochemistry (e.g., Cl positions at C4/C7). Compare experimental vs. calculated (Mercury software) powder patterns to detect polymorphs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.